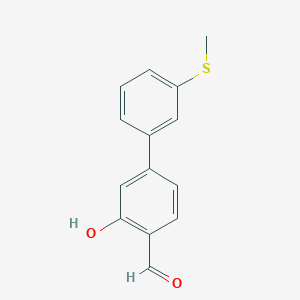
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% (4-F3MFP) is a synthetic compound with a wide range of applications in scientific research. It is a fluorinated phenol derivative with a formyl group and a methoxy group attached to the phenyl ring. 4-F3MFP has been used in various fields such as organic synthesis, catalysis, and drug development. In addition, it has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in catalysis reactions, and as a starting material for the synthesis of various compounds. In addition, it has been studied for its potential use in drug development.
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that the methoxy group and the formyl group of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% are responsible for its biological activity. The methoxy group is thought to be involved in the activation of certain enzymes, while the formyl group is thought to be involved in the binding of certain molecules.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. In laboratory studies, 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, it has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, it has been reported to have anti-diabetic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is chemically stable and has a wide range of applications. However, there are some limitations to its use. It is a relatively new compound and its mechanism of action is not fully understood. In addition, its effects on humans are not yet known.
Zukünftige Richtungen
There are several future directions for 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% research. Further studies are needed to understand its mechanism of action and to determine its effects on humans. In addition, its potential use in drug development should be explored. Other potential future directions include the development of more efficient synthesis methods, the exploration of its potential use in other fields such as agriculture, and the investigation of its effects on other organisms.
Synthesemethoden
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% can be synthesized in a two-step process. The first step involves the synthesis of 4-fluoro-3-methoxyphenol, which can be achieved by reacting 4-fluorobenzaldehyde with methanol in the presence of a strong acid catalyst. The second step involves the formylation of 4-fluoro-3-methoxyphenol with formic acid in the presence of an acid catalyst. The resulting product is 4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14-7-10(2-4-12(14)15)9-3-5-13(17)11(6-9)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSRPCLDMHDAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685178 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-16-6 |
Source


|
| Record name | 4'-Fluoro-4-hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














